D-Gluconic acid calcium salt

Description

Chemical Structure and Properties

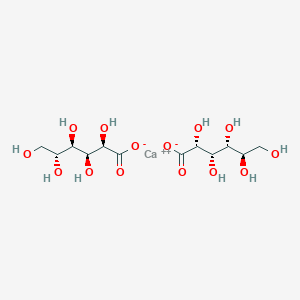

D-Gluconic acid calcium salt (calcium gluconate), with the molecular formula C₁₂H₂₂CaO₁₄, is the calcium salt of D-gluconic acid, a 6-carbon aldonic acid derived from glucose oxidation . It exists as a white, crystalline powder, soluble in water (3 g/100 mL at 20°C) and boiling water (20 g/100 mL), with a melting point of 201°C (decomposition) . The structure features five hydroxyl groups and a carboxylate group, enabling efficient chelation of divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺) across a wide pH range .

Properties

Molecular Formula |

C12H22CaO14 |

|---|---|

Molecular Weight |

430.37 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Process Overview

-

Reaction Phase :

-

Decolorization and Filtration :

-

Crystallization :

-

Drying :

Experimental Results

| Parameter | Example 1 | Comparative Example 1 |

|---|---|---|

| Crystallization Temp. | 15 ± 1°C | 25 ± 1°C |

| Crystallization Time | 10 hours | 5 hours |

| Agitation Frequency | 20 Hz | 20 Hz |

| Yield | 95.2% | 71.3% |

| Purity (HPLC) | 98.9% | 98.2% |

Key Insight : Crystallization at 15°C with controlled agitation significantly enhances yield and purity compared to higher temperatures or shorter durations.

Enzymatic Conversion of Glucose

This approach leverages glucose oxidase and catalase to oxidize glucose to gluconic acid, followed by neutralization with calcium hydroxide.

Process Steps

-

Enzymatic Oxidation :

-

Neutralization :

-

Post-Treatment :

-

Solubility Enhancement :

Case Study

| Component | Concentration (M) |

|---|---|

| Calcium gluconate | 0.8 |

| Calcium lactate | 0.4 |

| Total calcium | 0.6 |

Solution after enzymatic conversion and filtration (24°Brix).

Advantage : Co-presence of lactate improves solubility, enabling higher calcium content without precipitation.

Catalytic Oxidation with Gold Nanoparticles

A novel method employing heterogeneous catalysis for efficient gluconic acid production.

Process Details

-

Catalyst Preparation :

-

Oxidation Reaction :

-

Acidification :

Performance Metrics

| Parameter | Value |

|---|---|

| Glucose conversion | >90% |

| Byproduct formation | Minimal |

| Cost-effectiveness | Lower than enzymes |

Note : This method avoids enzyme costs but requires precise control of catalyst composition.

Process Optimization in Crystallization

Industrial-scale production often faces challenges in crystallization efficiency. Modeling and experimental adjustments address these issues.

Key Adjustments

Impact on Yield

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Washing time | Prolonged | Reduced |

| Product loss | High | Minimal |

| Overall yield | ~70% | >85% |

Outcome : Reduced downtime and improved resource utilization in continuous production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical synthesis | 95–98.9 | 98.5–99.5 | High | Moderate |

| Enzymatic | 75–90 | 95–99 | Moderate | High |

| Catalytic | 90+ | 95+ | Moderate | Low |

| Process optimization | 85+ | N/A | High | Low |

Critical Process Parameters

Chemical Reactions Analysis

Thermal Decomposition

Calcium gluconate undergoes decomposition when heated, producing carbonaceous residues and gases. This reaction is exploited in the "gluconate snake" experiment:

Reaction Pathway

Key Observations

-

Products : Calcium oxide (CaO), carbon (C), water vapor (HO), and carbon dioxide (CO) .

-

Volume Expansion : The reaction produces a porous, voluminous residue due to gas release, forming a "snake-like" structure .

-

Exothermicity : The decomposition is accompanied by heat release, enabling self-sustaining combustion when initiated with dry fuel .

Experimental Conditions

| Parameter | Value |

|---|---|

| Ignition Temperature | ~300–400°C |

| Fuel Source | Dry fuel (urotropine) |

| Residue Yield | ~50% mass loss |

Chelation Reactions

Calcium gluconate acts as a chelating agent due to its hydroxyl-rich structure, binding divalent and trivalent metal ions:

Mechanism

(where M = Fe, Cu, Al, etc.)

Key Findings

-

Stability : Forms stable complexes with metals over a wide pH range (3–12) .

-

Applications : Used in water treatment to inhibit scaling and in pharmaceuticals to counteract metal toxicity .

Affinity for Metal Ions

| Metal Ion | Binding Efficiency (Relative to Ca) |

|---|---|

| Fe | 10× stronger |

| Cu | 8× stronger |

| Al | 6× stronger |

Oxidation Reactions

The gluconate anion (CHO) undergoes enzymatic oxidation via glucose oxidase:

Reaction Pathway

Key Insights

-

Catalytic Role : FAD cofactor mediates electron transfer, with β-D-glucopyranose as the preferred substrate .

Enzymatic Parameters

| Parameter | Value |

|---|---|

| Turnover Rate (k) | 950 s |

| K (Glucose) | 0.2 mM |

Acid-Base Reactions

Calcium gluconate dissociates in aqueous solutions, releasing bioavailable Ca:

Dissociation Equilibrium

Pharmacological Relevance

-

Bioavailability : 100% dissociation in blood plasma, making it a rapid source of Ca for treating hypocalcemia .

-

pH Sensitivity : Stable in neutral to alkaline conditions but hydrolyzes in strong acids to gluconic acid .

Hydrolysis and Stability

Calcium gluconate exhibits limited hydrolysis under ambient conditions but degrades in acidic environments:

Hydrolysis Pathway

Degradation Products

| Condition | Major Products |

|---|---|

| pH < 3 | Gluconic acid, Ca |

| pH > 10 | Stable gluconate anion |

Scientific Research Applications

Chemical Properties and Structure

D-Gluconic acid calcium salt is a calcium salt of D-gluconic acid, characterized by its six-carbon chain structure with five hydroxyl groups and a carboxylic acid group. The formula for calcium gluconate is . Its chelating properties allow it to bind with divalent and trivalent metal ions, making it useful in various applications.

Calcium Supplementation

Calcium gluconate is primarily used in the medical field for calcium supplementation. It is administered intravenously to treat conditions such as hypocalcemia, hyperkalemia, and magnesium toxicity. In cases of hypocalcemia, it helps restore serum calcium levels effectively .

Treatment of Hydrofluoric Acid Burns

Calcium gluconate serves as a critical treatment for hydrofluoric acid burns by binding fluoride ions, thus neutralizing their toxic effects and preventing further injury .

Antimicrobial Properties

Recent studies indicate that calcium gluconate can disrupt biofilm formation in drug-resistant bacteria like Staphylococcus aureus, showcasing its potential as an antimicrobial agent . This property is particularly significant in treating infections that are resistant to conventional antibiotics.

Food Additive

Calcium gluconate is utilized as a food additive due to its non-toxic and mildly acidic nature. It acts as a chelating agent in food products to maintain flavor stability and prevent precipitation in dairy products and beverages .

Nutritional Supplement

It is also included in dietary supplements to provide essential calcium without the adverse effects associated with other calcium salts .

Water Treatment

Calcium gluconate's chelating properties make it effective in water treatment processes, where it helps remove heavy metals from wastewater by forming stable complexes with these ions .

Soil Remediation

In agriculture, calcium gluconate can be used to enhance soil quality by chelating metal ions, thus improving nutrient availability for plants .

Chelating Agent

Due to its ability to form stable complexes with metal ions, calcium gluconate is employed in various industrial processes, including metal cleaning and extraction .

Cosmetic Formulations

In personal care products, it functions as a humectant and skin conditioning agent, enhancing moisture retention in creams and lotions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Liu et al., 2021 | Antimicrobial | Calcium gluconate disrupted biofilm formation of Staphylococcus aureus |

| Choi & Zhong, 2020 | Food Industry | Reduced turbidity in skim milk powder using calcium gluconate |

| EPA Report, 2019 | Environmental Science | Effective in binding heavy metals in wastewater treatment |

Mechanism of Action

The primary mechanism of action of D-Gluconic acid calcium salt involves the regulation of nerve and muscle performance by moderating the action potential threshold. In cases of hydrogen fluoride exposure, it provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .

Comparison with Similar Compounds

Research Findings and Innovations

- Environmental Remediation : Calcium gluconate reduces free metal ions (e.g., Cd, Pb) in polluted soils by forming stable coordination compounds at pH 11–12 .

Biological Activity

D-Gluconic acid calcium salt, also known as calcium gluconate, is a compound derived from D-gluconic acid, which is an oxidation product of glucose. This compound has garnered attention for its various biological activities, particularly in the fields of nutrition, medicine, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and safety profile.

This compound has the molecular formula and is characterized by its ability to chelate metal ions. The structure includes a six-carbon chain with five hydroxyl (-OH) groups and a carboxylic acid group, which enhances its chelating properties across various pH levels. This ability allows it to bind divalent and trivalent metal ions such as calcium, copper, iron, and aluminum, which can reduce the adverse effects these metals may have on biological systems .

The chelation process is significant in detoxification pathways where heavy metals are involved. The binding of these metals prevents their precipitation and facilitates their excretion from the body . Furthermore, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, including those related to cortisol metabolism .

1. Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective properties. A study highlighted the role of D-glucaric acid (a metabolite of D-gluconic acid) in reducing reactive oxygen species (ROS) production and promoting liver detoxification. The supplementation of glucarate salts was found to mitigate liver toxicity by affecting multiple molecular pathways including apoptosis reduction in hepatocytes and inhibition of β-glucuronidase activity .

| Glucaric Acid Dose (mg/100 mL) | Serum Concentration (µM) |

|---|---|

| 1.8 | 2.7 |

| 26 | 39 |

| 52 | 78 |

| 120 | 180 |

The data suggests that increasing doses lead to higher serum concentrations, which correspond to enhanced detoxification effects .

2. Antioxidant Properties

This compound also demonstrates antioxidant activity. By reducing oxidative stress through ROS scavenging mechanisms, it plays a crucial role in protecting cells from oxidative damage. This is particularly relevant in conditions associated with inflammation and chronic disease .

3. Calcium Supplementation

As a source of calcium, this compound contributes to maintaining bone health and preventing osteoporosis. It is often used in dietary supplements to provide an easily absorbable form of calcium .

Therapeutic Applications

- Nutritional Supplement : Due to its role in calcium supplementation, it is widely used in dietary products aimed at improving bone density.

- Detoxification Agent : Its chelating properties make it suitable for detoxifying heavy metals from the body.

- Pharmaceutical Uses : It is utilized in formulations for treating conditions related to calcium deficiency and as an adjunct therapy in liver diseases.

Safety Profile

This compound has been assessed for toxicity and safety. Studies indicate that it has a high oral LD50 value (>6000 mg/kg), suggesting low toxicity levels in mammals . Furthermore, it does not exhibit irritant properties or significant adverse effects even at high doses. Long-term studies have shown no significant toxicological effects associated with its use .

Case Studies

- Liver Health Improvement : A clinical trial involving patients with liver dysfunction showed that supplementation with D-gluconic acid salts resulted in improved liver enzyme profiles and reduced symptoms of liver toxicity.

- Calcium Deficiency Treatment : In elderly populations, regular intake of calcium gluconate has been linked to improved bone mineral density and reduced fracture risk.

Q & A

Q. What are the key physicochemical properties of D-gluconic acid calcium salt, and how are they characterized in experimental settings?

this compound is a water-soluble compound with low log Kow (-3.56), high polarity, and moderate solubility in cold water (3 g/100 mL at 20°C), increasing significantly in boiling water (20 g/100 mL). Key characterization methods include:

- HPLC for purity assessment (>99% purity criteria, as per certified reference materials) .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the hydroxyl and carboxylate groups.

- Thermogravimetric Analysis (TGA) to evaluate thermal stability, given its decomposition at ~201°C .

- pH testing of aqueous solutions (typically ~6.0–7.0) to ensure stability in biological buffers .

Q. How does this compound interact with biological systems, particularly in absorption and distribution?

Absorption occurs primarily via the gastrointestinal tract, as demonstrated in rat studies using analogs like sodium gluconate and glucono-δ-lactone. Key findings:

- Oral Absorption : Rapid intestinal uptake within 5 hours, confirmed by radiolabeled tracing in vivo .

- Distribution : Predominantly localized in aqueous compartments due to high water solubility, with minimal dermal or inhalation uptake due to low log Kow and vapor pressure .

- Methodological Insight : Use isotopic labeling (e.g., 14C) to track distribution in preclinical models, as validated in EPA New Approach Methodologies (NAMs) .

Q. What are the general toxicity concerns associated with this compound in laboratory models?

The U.S. EPA classifies it as a low-priority substance due to:

- Endogenous Metabolism : Gluconate is a natural glucose metabolite, with excess excreted renally, reducing bioaccumulation risks .

- Genotoxicity : No structural alerts for mutagenicity or carcinogenicity, supported by negative Ames test results .

- Acute Toxicity : LD50 > 2000 mg/kg in rodents, indicating low acute hazard .

- Experimental Design : Prioritize in vivo assays (e.g., OECD 423 guidelines) over in vitro models for accurate hazard profiling .

Advanced Research Questions

Q. How can researchers reconcile contradictions between in vitro and in vivo toxicity data for this compound?

Example: In vitro bovine corneal assays flagged glucono-δ-lactone (a metabolite) as a severe irritant, whereas in vivo rabbit studies showed only reversible mild irritation .

Q. What advanced techniques are recommended for tracking metabolic pathways of this compound?

Metabolite profiling involves:

- QSAR-based simulators (e.g., rat liver S9 metabolism simulator) to predict intermediates like D-xylo-5-hexulosonic acid and glucono-δ-lactone .

- Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying low-abundance metabolites in biofluids.

- Stable Isotope-Resolved Metabolomics (SIRM) using 13C-labeled compounds to trace carbon flux in glucose oxidation pathways .

Q. How can structural modifications of this compound enhance its application in niche research areas?

Examples include:

- Calcium Borogluconate : Cyclic 4,5-ester with boric acid improves stability in veterinary formulations .

- Calcium Lactobionate : Incorporation of galactosyl groups enhances chelation properties for mineral delivery .

- Methodological Tip : Use molecular docking simulations to predict binding affinities of modified salts with target receptors (e.g., calcium-sensing receptors).

Q. What are the challenges in extrapolating environmental hazard data from analogs like sodium gluconate?

While sodium gluconate shows no acute aquatic toxicity at 100–1000 mg/L, extrapolation to calcium gluconate requires:

- Ion-Specific Effects : Account for calcium’s role in water hardness and bioavailability adjustments.

- Chronic Toxicity Modeling : Apply ECOSAR predictions to estimate NOEC (No Observed Effect Concentration) for algae and invertebrates .

- Field Validation : Conduct mesocosm studies to assess long-term ecological impacts, particularly in calcium-deficient ecosystems .

Q. How should researchers design studies to address conflicting data on calcium supplementation efficacy?

Contradictions arise from variations in maximal calcium retention thresholds and interspecies differences .

- Controlled Variables : Standardize calcium intake baselines and use dual-energy X-ray absorptiometry (DXA) for precise bone density measurements.

- Population Stratification : Segment studies by age, sex, and metabolic health to isolate gluconate-specific effects.

- Meta-Analysis : Aggregate data from heterogeneous studies using Bayesian statistical models to resolve discrepancies .

Q. What methodologies ensure high purity and reproducibility in synthesizing this compound for research?

Critical steps include:

- Chelation Control : Monitor residual metal ions (e.g., Fe²⁺) via ICP-MS, as impurities can alter biological activity .

- Crystallization Optimization : Adjust pH and temperature during recrystallization to avoid hydrate/anhydrous form mixtures .

- Certified Reference Materials (CRMs) : Use TraceCERT® standards (e.g., Sigma-Aldrich 64188) for calibration .

Q. How does this compound compare to other calcium salts in experimental drug delivery systems?

Comparative advantages:

- Solubility : Superior to calcium carbonate but lower than calcium chloride, making it ideal for sustained-release formulations.

- Biocompatibility : Lower osmolality than calcium chloride reduces tissue irritation in parenteral delivery .

- Experimental Application : Use Franz diffusion cells to evaluate transdermal permeation efficiency in hydrogel matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.